2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride
Description
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide hydrochloride is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position of the pyrrolidine ring and an N-methylacetamide side chain. This compound is structurally characterized by its (3R,4S) stereochemistry, which is critical for its interactions with biological targets. It is commonly utilized as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders. The hydrochloride salt enhances its solubility and stability, making it suitable for formulation studies.
Properties
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRWCCLRAYUMI-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H]1CNC[C@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the use of aziridines or amino alcohols.
Hydroxylation: The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring is a crucial step. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
N-Methylation: The methylation of the nitrogen atom in the acetamide group is typically carried out using methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₄ClN₃O₂
- Molecular Weight : 195.66 g/mol
The compound features a pyrrolidine ring that is crucial for its biological activity. The hydroxyl group at the 4-position enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Drug Development
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. Notable applications include:
- CCR6 Receptor Modulation : Research indicates that derivatives of this compound can act as modulators for the CCR6 receptor, which is implicated in inflammatory responses and autoimmune diseases. Such modulation could lead to new therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .
- Purine Nucleoside Phosphorylase Inhibition : The compound serves as an intermediate in synthesizing potent inhibitors of purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This inhibition has implications for developing treatments for cancers and autoimmune disorders .
Synthesis of Bioactive Compounds
The compound's unique structure allows it to be utilized as a building block in synthesizing other bioactive molecules. Its derivatives have shown promise in creating compounds with enhanced pharmacological properties:
- Antiviral Agents : Studies have explored modifying the pyrrolidine moiety to develop antiviral agents targeting viral polymerases. These modifications can improve selectivity and reduce toxicity .
- Cognitive Enhancers : The compound's ability to influence neurotransmitter systems positions it as a candidate for cognitive enhancers, potentially aiding conditions such as Alzheimer's disease .
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety are crucial for its binding to enzymes and receptors. The compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity. Additionally, it can interact with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Functional Group Influence
Stereochemical Considerations
Pharmacological Implications
- The tert-butyl carbamate in ’s compound serves as a protective group, commonly used in prodrug strategies to modulate bioavailability .
Biological Activity
The compound 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide; hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly as a modulator of various receptors and enzymes involved in critical physiological processes.
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 203.68 g/mol
- CAS Number : 123595-75-5
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .
1. Receptor Modulation
Studies have shown that this compound can selectively modulate the CCR6 receptor, which plays a significant role in the migration of immune cells to sites of inflammation. This modulation could potentially be leveraged for therapeutic applications in autoimmune diseases and inflammatory conditions .
2. Neuroprotective Effects
Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective properties. In vitro studies have indicated that it can reduce neuronal apoptosis under stress conditions, potentially through the inhibition of apoptotic pathways and enhancement of survival signals .
3. Antimicrobial Activity
Some derivatives related to this compound have demonstrated antimicrobial properties against various bacterial strains. This activity is hypothesized to result from the disruption of bacterial cell membrane integrity or interference with metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| CCR6 Modulation | Selective modulation for immune response | |
| Neuroprotection | Reduction in neuronal apoptosis | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: CCR6 Modulation
In a study published in 2021, researchers investigated the effects of various pyrrolidine derivatives on CCR6 modulation. The results indicated that compounds similar to 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide showed significant inhibition of CCR6-mediated chemotaxis in human T cells, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Neuroprotective Effects
A research article focused on neuroprotective agents highlighted the efficacy of pyrrolidine derivatives in models of neurodegeneration. The study reported that treatment with these compounds led to a marked decrease in markers of oxidative stress and apoptosis in neuronal cell cultures subjected to hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
